2-Acetyl-4-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate
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Overview
Description
2-Acetyl-4-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes or ketones. For 2-Acetyl-4-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate, the synthesis can be achieved through the following steps:
Condensation Reaction: 2-aminophenol reacts with an appropriate aldehyde or ketone in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) or mesoporous titania–alumina mixed oxide (MTAMO) under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs high-yielding and scalable methods. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: TBHP, K2CO3, eosin Y, blue LED light.
Reduction: NaBH4, ethanol.
Substitution: Various nucleophiles or electrophiles, solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
2-Acetyl-4-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate has several scientific research applications:
Medicinal Chemistry: Benzoxazole derivatives are known for their antibacterial, antifungal, and anticancer activities. They have been studied for their potential use in treating various infectious diseases and cancers.
Biological Research: The compound has been used in studies investigating its effects on different biological pathways and targets.
Industrial Applications: Benzoxazole derivatives are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis . In cancer research, these compounds may exert their effects by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: A simpler benzoxazole derivative with similar biological activities.
2-Substituted Benzoxazoles: These compounds have various substituents on the benzoxazole ring, leading to different biological activities.
Uniqueness
2-Acetyl-4-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C18H15NO4 |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
(2-acetyl-4-methylphenyl) 2-methyl-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-10-7-8-16(14(9-10)11(2)20)23-18(21)13-5-4-6-15-17(13)22-12(3)19-15/h4-9H,1-3H3 |
InChI Key |
RAUSWAQCIQFMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=C3C(=CC=C2)N=C(O3)C)C(=O)C |
Origin of Product |
United States |
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